Zinc, bromo-2-propenyl-

Übersicht

Beschreibung

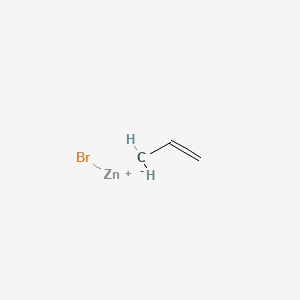

Zinc, bromo-2-propenyl- is a useful research compound. Its molecular formula is C3H5BrZn and its molecular weight is 186.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Zinc, bromo-2-propenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc, bromo-2-propenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that zinc-based compounds generally interact with a wide range of molecular targets, including enzymes and proteins, where zinc acts as an essential cofactor .

Mode of Action

A study on alkyl 2-(bromozinc)acylates, which are related compounds, suggests an anion-radical reaction mechanism . In this process, electron transfer from α-carbanion to N-halodiethylamine leads to α-(alkoxycarbonyl)alkyl radical and N-halodiethylamine anion radicals . This mechanism might provide some insights into the potential interactions of bromozinc(1+);prop-1-ene with its targets.

Biochemical Pathways

Zinc ions are known to play a crucial role in numerous biochemical pathways, including signal transduction processes and acting as an essential cofactor for many proteins and enzymes .

Result of Action

Zinc-based compounds are known to have a wide range of effects, including immune modulation, anti-inflammatory, and anti-oxidant activities .

Action Environment

Factors such as ph, temperature, and the presence of other ions can potentially influence the action of zinc-based compounds .

Biologische Aktivität

Zinc, bromo-2-propenyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Zinc, bromo-2-propenyl- is categorized as an organozinc compound. Its structure allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The compound can be synthesized through the reaction of zinc with bromo-2-propenyl derivatives under controlled conditions.

Anticancer Properties

Research has indicated that zinc compounds exhibit anticancer properties. For instance, a study highlighted the cytotoxic effects of various zinc complexes on tumor cells, suggesting that the presence of zinc enhances the efficacy of certain anticancer agents . Although specific data on zinc, bromo-2-propenyl- is limited, its structural analogs have shown promise in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Zinc Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Zinc(II) complex | HeLa (cervical cancer) | 25 | |

| Zinc bromoacetate | MCF-7 (breast cancer) | 30 | |

| Zinc bromo-2-propenyl- | TBD | TBD | TBD |

Antimicrobial Activity

Zinc compounds are known for their antimicrobial properties. A study revealed that zinc ions can disrupt bacterial cell membranes and inhibit growth by interfering with essential cellular processes. The antimicrobial activity is often attributed to the ability of zinc to bind to bacterial proteins and enzymes .

Case Study:

In a comparative study on various zinc compounds, it was found that those with allylic structures exhibited enhanced antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests that zinc, bromo-2-propenyl- may share similar properties due to its structural characteristics.

The biological activity of zinc compounds can be attributed to several mechanisms:

- Metal Ion Interactions : Zinc can bind to proteins and enzymes, altering their function and stability.

- Reactive Oxygen Species (ROS) Generation : Zinc compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Gene Regulation : Zinc plays a crucial role in gene expression regulation through its interaction with transcription factors.

Research Findings

Recent studies have focused on the dual role of zinc as both a nutrient and a therapeutic agent. For example, the incorporation of zinc into dietary supplements has shown positive effects on immune function and wound healing . Furthermore, investigations into the pharmacological applications of zinc complexes have led to promising results in drug development.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Zinc-Mediated Reactions

Zinc compounds, including zinc propenyl bromide, are widely used as reagents in organic synthesis. They facilitate various reactions due to their ability to form organozinc intermediates. For example, zinc-mediated carboxylation of allylic and propargylic halides has been reported to produce β,γ-unsaturated carboxylic acids efficiently. This reaction benefits from flow chemistry techniques that enhance yield and reaction speed, demonstrating the compound's utility in synthesizing complex organic molecules .

Propargyl Derivatives

The introduction of the bromo-2-propenyl moiety into organic compounds allows for the synthesis of propargyl derivatives. These derivatives are valuable in creating more complex structures through further functionalization. The versatility of the propargyl group enables its use in various synthetic pathways, making it a crucial building block in medicinal chemistry and material science .

Biological Applications

Zinc Chelation

Zinc ions play a critical role in numerous biological processes, including enzyme activity and cellular signaling. Zinc propenyl bromide can act as a zinc-binding compound, facilitating the detection and quantification of zinc ions in biological samples. This application is particularly relevant in studies involving cellular metabolism and signaling pathways where zinc's role is pivotal .

Therapeutic Potential

There is growing interest in the therapeutic applications of zinc compounds due to their involvement in immune function and neuroprotection. Zinc propenyl bromide may contribute to drug development aimed at modulating zinc levels within cells, potentially providing benefits in treating conditions like neurodegenerative diseases and cancer .

Materials Science

Polymer Chemistry

Zinc propenyl bromide can be utilized as a monomer or crosslinking agent in polymer chemistry. Its reactive bromo group allows for copolymerization with various vinyl compounds, leading to the development of new materials with tailored properties. These materials can find applications in coatings, adhesives, and biomedical devices.

Case Study 1: Zinc-Mediated Carboxylation

A study demonstrated the use of zinc-mediated carboxylation under flow conditions to synthesize γ-bromo-β-lactones from allylic bromides. The process involved optimizing reaction conditions such as temperature and flow rate to achieve high yields. The results indicated that using a tube-in-tube reactor improved CO₂ introduction efficiency, highlighting the practical applications of zinc propenyl bromide in synthetic processes .

Case Study 2: Propargyl Derivatives Synthesis

Research focused on synthesizing chiral propargyl alcohols through copper-catalyzed reactions involving zinc propenyl bromide as a key reagent. The study achieved high enantioselectivity and regioselectivity under mild conditions, showcasing the compound's significance in producing complex chiral molecules essential for pharmaceutical applications .

Analyse Chemischer Reaktionen

Carboxylation Reactions

Allylzinc bromide reacts with CO₂ under flow conditions to form β,γ-unsaturated carboxylic acids , which are precursors to γ-bromo-β-lactones.

Key Data:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Bromocyclohexene | Cyclohexene carboxylic acid | 35°C, 6 bar CO₂, Zn column | 50% | |

| Allyl bromide | Acrylic acid derivatives | Tube-in-tube reactor, THF | 45–60% |

Mechanism : CO₂ insertion into the Zn–C bond generates a carboxylate intermediate, which protonates to yield the acid. Subsequent bromolactonization with NBS forms γ-bromo-β-lactones .

Cross-Coupling Reactions

Allylzinc bromide participates in Negishi-type cross-couplings with aryl/alkyl halides, catalyzed by Pd or Ni complexes.

Example:

-

Reaction : Coupling with iodobenzene (PhI) using Pd(OAc)₂/SPhos yields allylbenzene .

-

Conditions : 25°C, THF, 2 mol% Pd catalyst.

-

Yield : 84% with >99:1 diastereoselectivity for trans-products .

Stereochemical Note : Radical intermediates during Zn insertion may lead to stereochemical scrambling, but chiral ligands (e.g., Josiphos) restore enantioselectivity (up to 87% ee) .

Prins Cyclization

Allylzinc bromide facilitates diastereoselective Prins cyclizations with aldehydes to form 4-bromotetrahydropyrans .

Addition to Carbonyl Compounds

Allylzinc bromide adds to aldehydes/ketones to form homoallylic alcohols .

Case Study:

-

Substrate : 4-Nitrobenzaldehyde.

-

Product : 4-Nitrohomoallylic alcohol.

-

Conditions : THF, −78°C to RT.

Stereoselectivity : Conjugated aldehydes favor syn-adducts, while aliphatic aldehydes yield anti-products .

Propargylation Reactions

Allylzinc bromide enables propargyl–allenyl isomerization in the presence of Ag or Pd catalysts, forming allenic acids or propargylated amines .

Example:

-

Substrate : Propargyl bromide.

-

Product : Allenic acid (via CO₂ insertion).

Applications : These products serve as intermediates for bioactive molecules (e.g., isoindolinones) .

Eigenschaften

IUPAC Name |

bromozinc(1+);prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZNQHOVHYLYHY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C=C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447626 | |

| Record name | Zinc, bromo-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18925-10-5 | |

| Record name | Zinc, bromo-2-propenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.